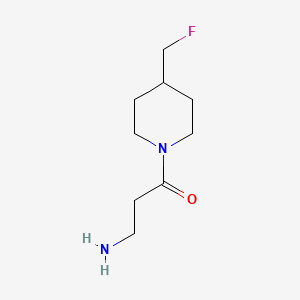

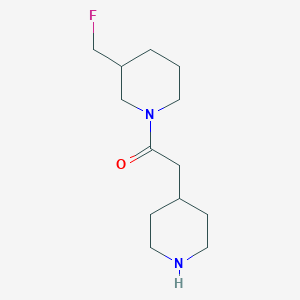

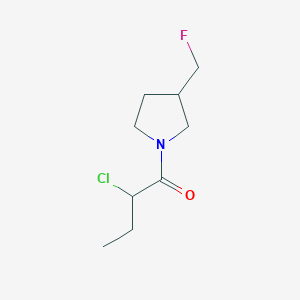

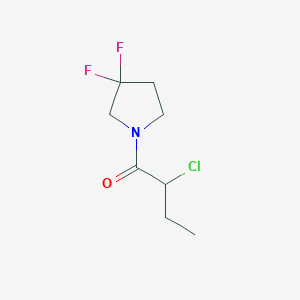

3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one

Overview

Description

Synthesis Analysis

The synthesis analysis of “3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one” is not found in the search results .Molecular Structure Analysis

The molecular structure analysis of “3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one” is not found in the search results .Chemical Reactions Analysis

The chemical reactions analysis of “3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one” is not found in the search results .Scientific Research Applications

Fluorination and Pharmacokinetics

Fluorination of piperidine and indole derivatives, including structures related to 3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one, has been shown to improve pharmacokinetic profiles and selectivity for certain receptors. For example, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles results in selective human 5-HT1D receptor ligands with improved oral absorption due to reduced basicity. This modification leads to compounds with high affinity and selectivity for the 5-HT1D receptor, demonstrating the impact of fluorination on enhancing drug-like properties (van Niel et al., 1999).

Synthesis and Characterization

The synthesis of compounds related to 3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one, including neuroleptic agents and selective receptor agonists, has been widely explored. One study detailed the synthesis of a neuroleptic agent for metabolic studies, highlighting the utility of such compounds in understanding drug metabolism and pharmacological effects (Nakatsuka et al., 1981). Another research focused on developing a selective G protein-coupled receptor 119 agonist, demonstrating the potential therapeutic applications of these compounds in probing pharmacological effects (Sakairi et al., 2012).

Medicinal Chemistry Innovations

Research in medicinal chemistry has leveraged compounds like 3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one for various therapeutic potentials, including the development of enzyme inhibitors, receptor antagonists, and novel therapeutic agents. For instance, the preparation of rigid analogues of SSRIs and the exploration of novel derivatives for selective, potent, and orally active agonists at specific receptors underscore the versatility and importance of such compounds in drug discovery and development (Kumar et al., 2004), (Vacher et al., 1999).

Safety and Hazards

The safety data sheet of a similar compound, “3-AMINO-1-PIPERIDIN-1-YL-PROPAN-1-ONE”, suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

3-amino-1-[3-(fluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O/c10-6-8-2-1-5-12(7-8)9(13)3-4-11/h8H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNMJROBMCQUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.